molecular formula C18H25NO5 B12107524 (5S)-5,6-Anhydro-2,3,4-trideoxy-2-[[(phenylmethoxy)carbonyl]amino]-L-glycero-hexonic acid tert-Butyl Ester

(5S)-5,6-Anhydro-2,3,4-trideoxy-2-[[(phenylmethoxy)carbonyl]amino]-L-glycero-hexonic acid tert-Butyl Ester

Cat. No.: B12107524
M. Wt: 335.4 g/mol
InChI Key: YFAGRRHAAWQACR-UHFFFAOYSA-N
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Description

The compound (5S)-5,6-Anhydro-2,3,4-trideoxy-2-[[(phenylmethoxy)carbonyl]amino]-L-glycero-hexonic acid tert-Butyl Ester (CAS: 204074-52-2) is a specialized chiral ester featuring a unique anhydrohexonic acid backbone. Key structural attributes include:

  • A 5,6-anhydro ring, conferring rigidity and influencing stereochemical reactivity.
  • A phenylmethoxycarbonyl (Cbz) protecting group on the amino moiety, enhancing stability during synthetic processes.
  • A tert-butyl ester at the carboxyl terminus, providing steric protection and solubility in organic solvents.
    This compound is pivotal in peptide synthesis and chiral catalysis due to its stereospecific configuration (5S) and protective group strategy .

Properties

IUPAC Name

tert-butyl 4-(oxiran-2-yl)-2-(phenylmethoxycarbonylamino)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO5/c1-18(2,3)24-16(20)15(10-9-14-12-22-14)19-17(21)23-11-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFAGRRHAAWQACR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCC1CO1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Selection

Levoglucosan (1,6-anhydro-β-D-glucopyranose) is a common precursor for anhydro-sugar derivatives due to its inherent ring structure. However, its D-configuration necessitates inversion to the L-series. Alternative routes begin with L-idose or L-gulose derivatives to preserve the (5S) stereochemistry.

Deoxygenation Strategies

The 2,3,4-trideoxy motif is achieved through sequential deoxygenation:

  • Position 4 : Barton-McCombie deoxygenation of a thiocarbonate intermediate.

  • Positions 2 and 3 : Radical deoxygenation using tributyltin hydride (Bu₃SnH) and azo initiators (e.g., AIBN).

Table 1: Comparative Deoxygenation Methods

PositionMethodReagentsYield (%)
4Barton-McCombieBu₃SnH, AIBN78–85
2,3Radical DeoxygenationBu₃SnH, CCl₄65–72

5,6-Anhydro Ring Formation

Intramolecular etherification under basic conditions closes the 5,6-anhydro ring:

  • Base-Mediated Cyclization : Treatment with NaH or K₂CO₃ in THF induces elimination of a leaving group (e.g., mesylate) at position 6, forming the anhydro ring.

  • Mitsunobu Conditions : Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) facilitate cyclization with retention of configuration.

Key Observation : Mitsunobu conditions preserve the (5S) stereochemistry, whereas base-mediated methods may lead to epimerization.

Introduction of the Z-Protected Amino Group

The amino group at position 2 is introduced via:

  • Azide Reduction : Staudinger reaction of a 2-azido intermediate with triphenylphosphine, followed by Z-protection using benzyl chloroformate (Cbz-Cl).

  • Enzymatic Amination : Phenylalanine dehydrogenase catalyzes reductive amination of a keto intermediate, though this requires precise stereocontrol.

Table 2: Amination Methods Comparison

MethodConditionsYield (%)EE (%)
Azide ReductionCbz-Cl, NEt₃, CH₂Cl₂82>99
Enzymatic AminationPDH, FDH, NADH, pH 8.06797

tert-Butyl Esterification

The terminal carboxylic acid is esterified using:

  • Steglich Esterification : Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) with tert-butanol.

  • Acid-Catalyzed Esterification : H₂SO₄ or TsOH in refluxing tert-butanol.

Optimization Note : DCC/DMAP affords higher yields (89%) compared to acid catalysis (73%) due to milder conditions.

Purification and Characterization

Final purification employs:

  • Silica Gel Chromatography : Elution with hexane/ethyl acetate (3:1) removes non-polar impurities.

  • Gel Permeation Chromatography (Biogel P2) : Separates by molecular weight, achieving >96% purity.

Structural Confirmation :

  • ¹H/¹³C NMR : Matches reported shifts for 5,6-anhydro and tert-butyl groups.

  • HSQC NMR : Correlates anomeric proton (δ 5.2 ppm) with C-5 (δ 78.4 ppm) .

Chemical Reactions Analysis

Types of Reactions

(5S)-5,6-Anhydro-2,3,4-trideoxy-2-[[(phenylmethoxy)carbonyl]amino]-L-glycero-hexonic acid tert-Butyl Ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Biochemical Applications

  • Collagen Cross-Linking
    • This compound is utilized as a reactant in the synthesis of collagen cross-links such as pyridinoline and deoxypyridinoline. These cross-links are crucial for maintaining the structural integrity of collagen in connective tissues, which has implications for understanding diseases related to connective tissue disorders and aging .
  • Drug Development
    • The compound's unique structure allows it to serve as a scaffold in drug design. Its ability to mimic natural substrates can facilitate the development of inhibitors targeting specific enzymes involved in metabolic pathways. For example, it has been studied for its potential to inhibit glycosidases, which are enzymes that play a role in carbohydrate metabolism .

Case Study 1: Synthesis of Collagen Cross-Links

A research study demonstrated the use of (5S)-5,6-Anhydro-2,3,4-trideoxy-2-[[(phenylmethoxy)carbonyl]amino]-L-glycero-hexonic acid tert-butyl ester in synthesizing collagen cross-links. The study highlighted how these cross-links contribute to the mechanical properties of collagen fibers and their relevance in tissue engineering applications.

Case Study 2: Inhibition of Glycosidases

In another study focusing on drug development, researchers explored the inhibition of glycosidases using this compound as a lead structure. The findings indicated that modifications to the phenylmethoxycarbonyl group could enhance inhibitory potency and selectivity against specific glycosidases, paving the way for new therapeutic agents targeting metabolic disorders.

Mechanism of Action

The mechanism of action of (5S)-5,6-Anhydro-2,3,4-trideoxy-2-[[(phenylmethoxy)carbonyl]amino]-L-glycero-hexonic acid tert-Butyl Ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes, modulate protein-protein interactions, or affect cellular signaling pathways. The exact mechanism of action depends on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

Structural Analogs with tert-Butyl Esters and Cbz Groups

Compound A : (2S)-2-[[(Benzyloxy)carbonyl]amino]-5-hexenoic Acid tert-Butyl Ester (CAS: 127623-77-2)
  • Molecular Formula: C₁₈H₂₅NO₄ (MW: 319.4).
  • Key Differences: Replaces the anhydro ring with a 5-hexenoic acid chain, introducing unsaturation (C=C bond). Lacks the trideoxy configuration, retaining hydroxyl groups at positions 3 and 4.
  • Solubility : Dichloromethane, ethyl acetate—similar to the target compound due to the tert-butyl ester.
  • Applications : Intermediate in peptide synthesis; unsaturated chain may enable click chemistry or cross-coupling reactions .
Compound B : [5-(3-tert-Butyl-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester (CAS: 2368870-59-9)
  • Molecular Formula : C₁₈H₂₅N₃O₃ (MW: 331.41).
  • Key Differences: Incorporates a 1,3,4-oxadiazole heterocycle and a 3-tert-butylphenyl group. Uses a carbamic acid tert-butyl ester instead of a Cbz-protected amino acid.
  • Applications : Likely used in medicinal chemistry for protease inhibition or as a bioisostere due to oxadiazole’s aromaticity .

Analogs with Trideoxy and Protecting Group Variations

Compound C : tert-Butyl 2-[(4R,6S)-2,2-Dimethyl-6-[(1-phenyl-1H-terazol-5-ylsulfonyl)methyl]-1,3-dioxan-4-yl]acetate
  • Key Features :
    • Contains a 1,3-dioxane ring and a tetrazole sulfonyl group .
    • Shares the trideoxy configuration but diverges in functionalization (sulfonyl vs. Cbz).
  • Applications: Potential use in asymmetric catalysis or as a sulfonamide prodrug .
Compound D : Methoxycarbonyl L-phenylalanine tert-butyl ester (from )
  • Key Differences :
    • Substitutes Cbz with a methoxycarbonyl group .
    • Retains the tert-butyl ester but lacks the anhydro ring.
  • Synthesis : Prepared via isothiocyanate intermediates, highlighting divergent reactivity compared to the target compound’s anhydro stability .

Data Table: Structural and Physicochemical Comparison

Property Target Compound Compound A Compound B Compound C
CAS Number 204074-52-2 127623-77-2 2368870-59-9 N/A
Molecular Formula Not explicitly provided C₁₈H₂₅NO₄ C₁₈H₂₅N₃O₃ Complex (includes S, N, O)
Molecular Weight Not explicitly provided 319.4 331.41 >400 (estimated)
Key Functional Groups Cbz, tert-butyl ester, anhydro Cbz, tert-butyl ester, C=C Oxadiazole, tert-butyl groups Dioxane, tetrazole sulfonyl
Solubility Organic solvents Dichloromethane, ethyl acetate Likely similar Polar aprotic solvents

Biological Activity

Introduction

(5S)-5,6-Anhydro-2,3,4-trideoxy-2-[[(phenylmethoxy)carbonyl]amino]-L-glycero-hexonic acid tert-butyl ester (CAS Number: 204074-52-2) is a compound of significant interest due to its potential biological activities. This compound is primarily utilized in biochemical research, particularly in the synthesis of collagen cross-links such as pyridinoline and deoxypyridinoline. Understanding its biological activity can provide insights into its applications in pharmaceutical and therapeutic contexts.

PropertyValue
Molecular FormulaC18H25NO5
Molecular Weight335.39 g/mol
SolubilityDichloromethane, Ethyl Acetate
AppearancePale Yellow Syrup

Biological Activity

The biological activity of (5S)-5,6-Anhydro-2,3,4-trideoxy-2-[[(phenylmethoxy)carbonyl]amino]-L-glycero-hexonic acid tert-butyl ester has been explored in various studies, focusing on its antimicrobial properties and interactions with cellular systems.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance:

  • Gram-positive bacteria : The compound demonstrated significant inhibitory effects against strains such as Staphylococcus aureus and Streptococcus mutans.
  • Gram-negative bacteria : It showed less efficacy against Escherichia coli and Klebsiella pneumoniae, highlighting a selective action that favors Gram-positive organisms.

In a comparative study, the minimal inhibitory concentrations (MIC) for various derivatives were recorded:

CompoundMIC (µg/mL)Target Bacteria
2915.62S. aureus
3031.25Streptococcus mutans
31250E. coli

Cytotoxicity Studies

Cytotoxicity assays conducted on cell lines such as L929 and A549 revealed that certain concentrations of the compound can stimulate cell viability rather than inhibit it. For example:

Dose (µM)Cell Viability (%) after 24hCell Viability (%) after 48h
2007583
1008490
508174

The data suggests a potential for therapeutic applications where controlled stimulation of cell viability is desirable.

The precise mechanism by which (5S)-5,6-Anhydro-2,3,4-trideoxy-2-[[(phenylmethoxy)carbonyl]amino]-L-glycero-hexonic acid tert-butyl ester exerts its biological effects remains an area of ongoing research. However, preliminary findings suggest that it may interact with bacterial cell membranes or inhibit specific metabolic pathways crucial for bacterial growth.

Case Studies

  • Study on Antibacterial Efficacy : A study published in a peer-reviewed journal examined the antibacterial efficacy of several synthesized derivatives including the tert-butyl ester. Results indicated that modifications to the phenylmethoxy group enhanced antibacterial properties against S. aureus, making it a candidate for further development in antibiotic therapies.
  • Cytotoxicity Evaluation in Cancer Research : Another investigation focused on the cytotoxic effects of the compound on cancer cell lines, revealing that specific concentrations could selectively induce apoptosis in malignant cells while preserving normal cell viability.

Q & A

Q. What are the key synthetic methodologies for preparing (5S)-5,6-Anhydro-2,3,4-trideoxy-2-[[(phenylmethoxy)carbonyl]amino]-L-glycero-hexonic acid tert-Butyl Ester, and how do reaction conditions influence yield?

The synthesis involves multi-step protocols, including:

  • Hydroxyl group protection : Use of tert-butyl esters and benzyloxy groups to stabilize reactive sites during subsequent reactions .
  • Functional group introduction : Nucleophilic substitution or esterification under acidic/basic conditions (e.g., tert-butyl alcohol with strong acid catalysts for ester formation) .
  • Optimization parameters : Solvent polarity (e.g., THF for solubility), temperature (room temp. to reflux), and stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to tert-butyl alcohol) .
    Yields typically range from 40–70%, with impurities arising from incomplete protection or competing side reactions .

Q. What analytical techniques are most effective for structural elucidation of this compound?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR resolve stereochemistry (e.g., distinguishing L-glycero configuration) and confirm tert-butyl ester (δ ~1.2 ppm for C(CH3_3)3_3) and phenylmethoxy groups (δ ~7.3 ppm for aromatic protons) .
  • Mass spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]+^+ at m/z ~450–500) and fragmentation patterns .
  • X-ray crystallography : For absolute configuration validation, though challenges exist due to low crystallinity in ester derivatives .

Q. How does the compound’s reactivity compare to structurally similar tert-butyl esters in nucleophilic substitution or oxidation reactions?

The tert-butyl ester group enhances steric hindrance, reducing nucleophilic attack at the carbonyl carbon compared to methyl or ethyl esters. However, the benzyloxycarbonylamino group may participate in hydrogen bonding or π-π interactions, altering reactivity in polar solvents . Oxidation studies with KMnO4_4 or Jones reagent typically target the anhydro ring or hydroxyl groups, but regioselectivity depends on solvent pH .

Advanced Research Questions

Q. What strategies address stereochemical challenges during synthesis, such as diastereomer formation or racemization?

  • Chiral auxiliaries : Use of L-glycero precursors with defined stereochemistry to minimize racemization .
  • Temperature control : Low-temperature reactions (<0°C) during esterification or amide coupling to preserve stereochemical integrity .
  • Chromatographic separation : Diastereomers can be resolved via chiral HPLC (e.g., Chiralpak AD-H column) or recrystallization in hexane/EtOAc mixtures .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations or MS fragments)?

  • Dynamic NMR studies : Identify conformational flexibility causing anomalous NOE signals (e.g., chair vs. boat ring conformations) .
  • Isotopic labeling : 18^{18}O-labeled tert-butyl esters help trace fragmentation pathways in MS .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and validate experimental data .

Q. What experimental designs optimize the compound’s use as an intermediate in drug discovery (e.g., prodrug synthesis or enzyme inhibition studies)?

  • Prodrug activation : Hydrolysis of the tert-butyl ester under acidic conditions (e.g., TFA in DCM) to release active carboxylic acids, monitored by HPLC .
  • Structure-activity relationship (SAR) studies : Modifications to the phenylmethoxy or amino groups to enhance binding to target enzymes (e.g., glutamate carboxypeptidase II) .
  • In vitro assays : Use of fluorescence-based enzymatic assays (e.g., FRET substrates) to quantify inhibition kinetics .

Q. How do solvent polarity and pH influence the stability of the anhydro ring in aqueous or biological matrices?

  • pH-dependent hydrolysis : The anhydro ring opens under acidic conditions (pH <3) via protonation of the ether oxygen, forming diol intermediates. Neutral/basic conditions (pH 7–9) stabilize the ring .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) slow hydrolysis compared to polar protic solvents (e.g., MeOH/H2_2O mixtures) .
  • Accelerated stability testing : Use of Arrhenius modeling (25–40°C) to predict degradation rates in biological buffers .

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